3-Methoxycyclopent-2-enone
Overview
Description
3-Methoxycyclopent-2-enone is a 3-methoxycycloalk-2-enone . It has a molecular formula of CHO, an average mass of 112.127 Da, and a monoisotopic mass of 112.052429 Da . It is also known by other names such as 2-Cyclopenten-1-one, 3-methoxy- .
Synthesis Analysis
3-Methoxycyclopent-2-enone may be used in the synthesis of 3-cyclopentyl-2-cyclopenten-1-one . It can also serve as a starting material in the synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives .Molecular Structure Analysis
The molecular structure of 3-Methoxycyclopent-2-enone consists of a five-membered cyclopentene ring with a methoxy group attached to the third carbon and a ketone group on the second carbon .Chemical Reactions Analysis
3-Methoxycyclopent-2-enone can be used in the synthesis of kjellmanianone, an antibiotic . It can also be used as a reagent in the synthesis of 3-aryl enones .Physical And Chemical Properties Analysis
3-Methoxycyclopent-2-enone is a solid substance with a melting point of 49-53 °C (lit.) . It has a linear formula of CH3OC5H5(=O) and a molecular weight of 112.13 .Scientific Research Applications
Synthesis of 3-cyclopentyl-2-cyclopenten-1-one
- Application Summary: 3-Methoxycyclopent-2-enone is used as a starting material in the synthesis of 3-cyclopentyl-2-cyclopenten-1-one .
Synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives
- Application Summary: 3-Methoxycyclopent-2-enone is used as a starting material in the synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives .
Synthesis of Kjellmanianone, an antibiotic
- Application Summary: 3-Methoxycyclopent-2-enone is used in the synthesis of kjellmanianone, an antibiotic .
Synthesis of 3-aryl enones
Safety And Hazards
properties
IUPAC Name |
3-methoxycyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCFCILAJVNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349192 | |
Record name | 3-Methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclopent-2-enone | |
CAS RN |
4683-50-5 | |
Record name | 3-Methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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